molecular formula C18H24N2O3 B2456385 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 1396757-59-7

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2456385
CAS RN: 1396757-59-7
M. Wt: 316.401
InChI Key: NXDAWYWYVIWSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a key role in regulating the immune system, and CPI-444 has been developed as a potential treatment for a variety of cancers and autoimmune disorders.

Scientific Research Applications

Synthesis and Structural Studies

Research in the synthesis and structural analysis of compounds with related structures, such as pyrrolidin-2-ones and acetamide derivatives, offers insights into methodologies that could be applicable to the synthesis, modification, and characterization of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide. Studies focusing on the synthesis of diastereomerically pure pyrrolidin-2-ones through intramolecular cyclisation techniques indicate the importance of these methods in producing compounds with specific configurations for further research applications (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Activity

Research into similar compounds has highlighted potential anticancer activities. For instance, studies on α,β-unsaturated γ-lactam derivatives demonstrate their cytotoxic and anticancer properties against breast cancer cell lines, suggesting the role of similar structures in developing new anticancer agents. This research indicates that similar compounds, including N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide, could be explored for their anticancer potential (Brindisi et al., 2021).

Molecular Docking and Drug Design

The synthesis and molecular docking analysis of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provide a framework for understanding how these compounds interact with specific biological targets. Such studies contribute to drug design efforts by identifying potential interactions with biological receptors, suggesting a pathway for researching N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide in similar contexts (Sharma et al., 2018).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)13-3-7-16(8-4-13)23-11-17(21)19-14-9-18(22)20(10-14)15-5-6-15/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDAWYWYVIWSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide

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